2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with a molecular formula of C18H22N4O2S2. This compound features a thiazole ring, which is known for its versatility in medicinal chemistry and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopentylcarbamoyl Group: This step involves the reaction of cyclopentyl isocyanate with an amine group on the thiazole ring.
Introduction of the Methylsulfanyl Phenyl Group: This can be done via a nucleophilic substitution reaction where a methylsulfanyl phenyl group is introduced to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The cyclopentylcarbamoyl group may enhance the compound’s binding affinity to its targets, while the methylsulfanyl group can modulate its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(Cyclopentylcarbamoyl)amino]-2-oxoethyl}(methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide
- **2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-25-15-8-4-7-13(9-15)19-16(23)10-14-11-26-18(21-14)22-17(24)20-12-5-2-3-6-12/h4,7-9,11-12H,2-3,5-6,10H2,1H3,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSTMAFXQCWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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